molecular formula C21H23NO4 B11241385 2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide

2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B11241385
M. Wt: 353.4 g/mol
InChI Key: IGTYYNKTXOEGMR-UHFFFAOYSA-N
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Description

2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzodioxepins. This compound is characterized by its unique molecular structure, which includes a benzofuran ring fused with a benzodioxepin moiety. The presence of these rings imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran and benzodioxepin intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

  • Step 1: Synthesis of Benzofuran Intermediate

      Reagents: Phenol, ethyl acetoacetate

      Conditions: Acidic catalyst, reflux

      Reaction: Formation of benzofuran through cyclization

  • Step 2: Synthesis of Benzodioxepin Intermediate

      Reagents: Catechol, formaldehyde

      Conditions: Basic catalyst, room temperature

      Reaction: Formation of benzodioxepin through condensation

  • Step 3: Coupling of Intermediates

      Reagents: Benzofuran intermediate, benzodioxepin intermediate, methylamine

      Conditions: Acidic catalyst, elevated temperature

      Reaction: Coupling reaction to form the final compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous medium, controlled temperature

      Products: Oxidized derivatives of the compound

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperature

      Products: Reduced derivatives of the compound

  • Substitution:

      Reagents: Halogenating agents, nucleophiles

      Conditions: Solvent medium, room temperature

      Products: Substituted derivatives of the compound

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, water

    Catalysts: Acidic or basic catalysts depending on the reaction type

Scientific Research Applications

2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its unique chemical reactivity and stability.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the study of enzyme interactions and inhibition.
  • Medicine:

    • Explored for its potential therapeutic applications, particularly in the development of new drugs.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the development of new materials with specific chemical properties.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran Derivatives:

    • Compounds with similar benzofuran structures but different substituents.
    • Examples: 2-methylbenzofuran, 5-hydroxybenzofuran
  • Benzodioxepin Derivatives:

    • Compounds with similar benzodioxepin structures but different substituents.
    • Examples: 7-methylbenzodioxepin, 8-hydroxybenzodioxepin

Uniqueness

2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its specific combination of benzofuran and benzodioxepin moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide

InChI

InChI=1S/C21H23NO4/c1-13-8-19-20(25-7-3-6-24-19)11-17(13)12-22-21(23)15-4-5-18-16(10-15)9-14(2)26-18/h4-5,8,10-11,14H,3,6-7,9,12H2,1-2H3,(H,22,23)

InChI Key

IGTYYNKTXOEGMR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=CC4=C(C=C3C)OCCCO4

Origin of Product

United States

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